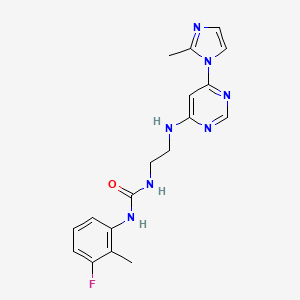

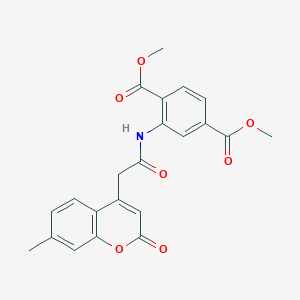

dimethyl 2-(2-(7-methyl-2-oxo-2H-chromen-4-yl)acetamido)terephthalate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound is a derivative of coumarin, which is a fragrant organic compound in the benzopyrone chemical class . Coumarin derivatives are known for their diverse biological and pharmacological activities, including anti-inflammatory, antibacterial, antifungal, anticoagulant, antioxidant, antiviral properties, and more .

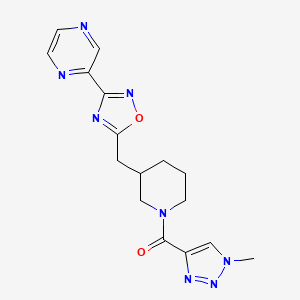

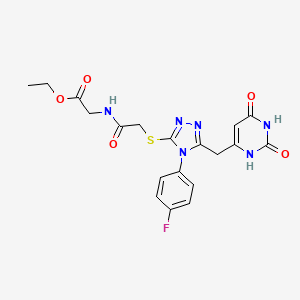

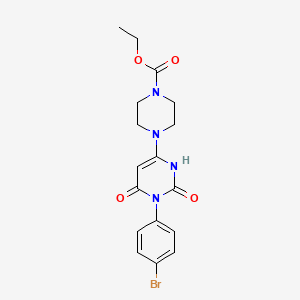

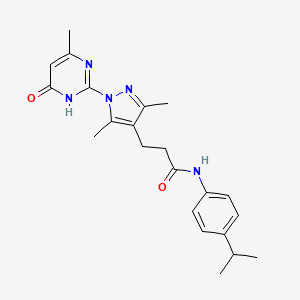

Molecular Structure Analysis

Coumarin has a two-ring system, consisting of a benzene ring fused with a α-pyrone nucleus . The specific structure of your compound would depend on the exact locations and orientations of the methyl and acetamido groups.Physical and Chemical Properties Analysis

The physical and chemical properties of your compound would depend on its exact structure. For example, coumarin is a crystalline compound with a sweet odor . Its derivatives might share similar properties, but could also have significant differences.Wissenschaftliche Forschungsanwendungen

Synthesis and Derivatives Creation

Design and Synthesis of Thiazolidin-4-ones : Research involving the design and synthesis of thiazolidin-4-ones based on (7-hydroxy-2-oxo-2H-chromen-4-yl) acetic acid highlights the chemical versatility of coumarin derivatives. These compounds are synthesized through a series of reactions starting with coumarin-based esters, leading to Schiff’s bases and thiazolidinone derivatives, which are screened for antibacterial activities against both Gram-positive and Gram-negative bacteria (Čačić et al., 2009).

Synthesis of Chromeno[4′,3′4,5]pyrido[1,2-a]pyrazines

: The development of chromeno[4′,3′:4,5]pyrido[1,2-a]pyrazine derivatives through the reaction of substituted dimethyl 2-(3-acetyl-2-oxo-2H-chromen-4-yl)fumarates showcases the ability to create complex molecules that might have applications in material science and pharmaceuticals (Alizadeh & Jamal, 2018).

Antimicrobial Activity of Derivatives : The synthesis of derivatives from (7-hydroxy-2-oxo-2H-chromen-4-yl)-acetic acid hydrazide and their subsequent evaluation for antimicrobial activity against various pathogens illustrates the pharmaceutical applications of these compounds. This research underscores the relevance of synthesizing and testing novel chemical entities for potential therapeutic uses (Čačić et al., 2006).

Material Science and Environmental Applications

Telechelic Poly(butylene terephthalate)s : Research into the synthesis of telechelic oligo- and polyesters with specific end groups demonstrates the application of similar compounds in creating materials with potential industrial applications. The use of various catalysts to control the molecular weight and end-group functionality of these polymers is particularly relevant for the development of specialized plastics and resins (Kricheldorf et al., 2005).

Esterase DmtH and Environmental Impact : The study on the enzyme DmtH's ability to transform dimethyl terephthalate (DMT), a plastic additive, to less toxic mono-methyl terephthalate highlights the environmental implications of chemically similar compounds. This research offers insights into biodegradation processes that could mitigate the environmental impact of widespread plastic use (Cheng et al., 2020).

Wirkmechanismus

Target of Action

The primary targets of the compound “dimethyl 2-(2-(7-methyl-2-oxo-2H-chromen-4-yl)acetamido)terephthalate” are currently unknown. This compound is a derivative of coumarin

Mode of Action

Without specific information on the compound’s targets, it’s challenging to describe its mode of action. Coumarin derivatives are known to interact with their targets through various mechanisms, such as inhibition or activation of enzymes, interaction with cell receptors, or disruption of cell membrane integrity .

Biochemical Pathways

Coumarin derivatives are known to affect various biochemical pathways, including those involved in inflammation, coagulation, and cellular signaling .

Pharmacokinetics

Coumarin derivatives are generally known to be well-absorbed, widely distributed in the body, metabolized primarily in the liver, and excreted in urine .

Result of Action

Coumarin derivatives are known to have various effects, including anti-inflammatory, anticoagulant, and anticancer activities .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other substances can affect its solubility, stability, and interaction with its targets .

Zukünftige Richtungen

Research on coumarin and its derivatives is ongoing, with many potential applications in medicine, chemistry, and other fields . Future research might focus on discovering new derivatives with useful properties, understanding their mechanisms of action, and developing safe and efficient methods for their synthesis.

Eigenschaften

IUPAC Name |

dimethyl 2-[[2-(7-methyl-2-oxochromen-4-yl)acetyl]amino]benzene-1,4-dicarboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19NO7/c1-12-4-6-15-14(11-20(25)30-18(15)8-12)10-19(24)23-17-9-13(21(26)28-2)5-7-16(17)22(27)29-3/h4-9,11H,10H2,1-3H3,(H,23,24) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQWZKENJPSSNCQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)C(=CC(=O)O2)CC(=O)NC3=C(C=CC(=C3)C(=O)OC)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19NO7 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

409.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(5-(4-(isopropylthio)benzyl)-1,3,4-oxadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2813522.png)

![N-[3-({[(1-cyano-1,2-dimethylpropyl)carbamoyl]methyl}amino)phenyl]-2,2-dimethylpropanamide](/img/structure/B2813526.png)

![2-[4-(6-Cyclopropylpyridazin-3-yl)piperazin-1-yl]pyridine-3-carbonitrile](/img/structure/B2813527.png)

![2-(2,2,2-Trifluoroethyl)-2,6-diazaspiro[3.3]heptane](/img/structure/B2813529.png)

![4-tert-butyl-N-{[5-({[(2-methoxyethyl)carbamoyl]methyl}sulfanyl)-1,3,4-oxadiazol-2-yl]methyl}benzamide](/img/structure/B2813536.png)

![1-{1-ethyl-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazin-2-yl}prop-2-en-1-one](/img/structure/B2813540.png)

![1-ethyl-3-methyl-6-(4-methylbenzyl)-5-((4-methylbenzyl)thio)-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one](/img/structure/B2813542.png)